molecular formula C11H18N2O3 B6191211 rac-tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans CAS No. 2648895-61-6

rac-tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans

Cat. No.: B6191211
CAS No.: 2648895-61-6
M. Wt: 226.3
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Description

rac-tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans: is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a tert-butyl ester and a diazabicyclo framework makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans typically involves the following steps:

  • Formation of the Diazabicyclo Framework: : This can be achieved through a cyclization reaction involving a suitable diamine and a diester. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

  • Introduction of the tert-Butyl Ester Group: : The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and a strong acid catalyst like sulfuric acid (H₂SO₄) or via transesterification with tert-butyl acetate in the presence of a base.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazabicyclo framework, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (Et₃N).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry

In organic synthesis, rac-tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[420]octane-2-carboxylate, trans serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its diazabicyclo framework is a common motif in many bioactive molecules, including enzyme inhibitors and receptor agonists/antagonists. Research is ongoing to explore its potential in drug discovery, particularly in the development of novel therapeutics for neurological and infectious diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for large-scale synthesis and application in various chemical processes.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The diazabicyclo framework can mimic natural substrates or inhibitors, allowing it to bind to active sites and alter biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
  • trans-2-BOC-2,5-diazabicyclo[4.2.0]octane

Uniqueness

rac-tert-butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate, trans is unique due to its specific stereochemistry and the presence of both a tert-butyl ester and a diazabicyclo framework. This combination of features provides distinct reactivity and stability, making it a valuable compound in various chemical and biological applications.

Properties

CAS No.

2648895-61-6

Molecular Formula

C11H18N2O3

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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